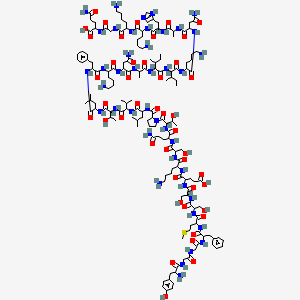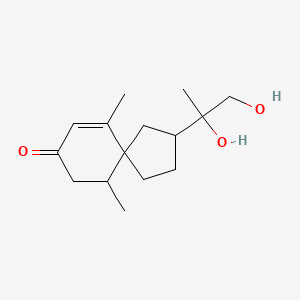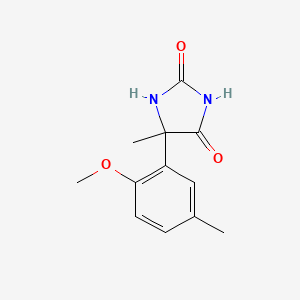
NHS-SS-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxysulfosuccinimide-SS-Biotin, commonly known as NHS-SS-Biotin, is a water-soluble, amine-reactive biotinylation reagent. It is widely used in biochemical and molecular biology applications for labeling proteins, antibodies, and other molecules containing primary amines. The compound features a cleavable disulfide bond in its spacer arm, allowing for reversible labeling, which is particularly useful in affinity purification and other applications where the biotin label needs to be removed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NHS-SS-Biotin is synthesized through a series of chemical reactions involving the activation of biotin with N-hydroxysulfosuccinimide (NHS) and the incorporation of a disulfide bond. The general synthetic route involves the following steps:
- Activation of biotin with NHS to form NHS-biotin.
- Introduction of a disulfide bond to create the spacer arm.
- Final product purification and characterization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is typically lyophilized and stored under desiccated conditions to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
NHS-SS-Biotin primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amine groups of proteins and other molecules, forming stable amide bonds and releasing N-hydroxysulfosuccinimide as a byproduct .
Common Reagents and Conditions
Reagents: this compound, primary amine-containing molecules (e.g., lysine residues in proteins), reducing agents (e.g., dithiothreitol (DTT)).
Conditions: The reaction typically occurs in alkaline buffers (pH 7-9) at temperatures ranging from 4°C to 37°C.
Major Products
The major product of the reaction is a biotinylated protein or molecule, with the biotin label attached via a stable amide bond. The disulfide bond in the spacer arm allows for the reversible removal of the biotin label using reducing agents .
Wissenschaftliche Forschungsanwendungen
NHS-SS-Biotin has a wide range of applications in scientific research, including:
Protein Labeling: Biotinylation of antibodies and other proteins for detection, purification, and immobilization using streptavidin probes or resins.
Cell Surface Labeling: Labeling of cell surface proteins without permeating cell membranes, useful for studying cell surface interactions and protein trafficking.
Affinity Purification: Reversible labeling allows for the purification of biotinylated proteins using streptavidin affinity columns, followed by elution with reducing agents.
Intracellular Labeling: Membrane-permeable variants of this compound can be used for intracellular labeling, enabling the study of intracellular protein interactions and localization.
Wirkmechanismus
NHS-SS-Biotin exerts its effects through the formation of stable amide bonds with primary amines on target molecules. The long spacer arm and cleavable disulfide bond enhance the binding efficiency to avidin or streptavidin probes and allow for the reversible removal of the biotin label. This mechanism is particularly useful in applications requiring temporary labeling and subsequent removal of the biotin tag .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfo-NHS-Biotin: Similar to NHS-SS-Biotin but lacks the cleavable disulfide bond, making it non-reversible.
NHS-PEG4-Biotin: Contains a polyethylene glycol (PEG) spacer arm, providing increased solubility and reduced steric hindrance.
NHS-LC-Biotin: Features a long-chain spacer arm but is not cleavable.
Uniqueness of this compound
This compound is unique due to its cleavable disulfide bond, which allows for reversible labeling. This feature is particularly advantageous in affinity purification and other applications where the biotin label needs to be removed after use. Additionally, its water solubility and ability to label primary amines make it a versatile reagent for various biochemical and molecular biology applications .
Eigenschaften
Molekularformel |
C19H28N4O6S3 |
|---|---|
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28) |
InChI-Schlüssel |
LBEDTGQHCFODEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B12316752.png)
![6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B12316761.png)
![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B12316771.png)
![2-{9-Hydroxy-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-1-yl}prop-2-enal](/img/structure/B12316774.png)
![1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran](/img/structure/B12316784.png)

![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12316802.png)


![N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid](/img/structure/B12316832.png)


